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Compound of Interest

Compound Name: 6-Fluoropicolinic acid

Cat. No.: B1296142

Introduction

6-Fluoropicolinic acid, with the chemical formula CeHaFNO2 and CAS number 402-69-7, is a
fluorinated pyridine carboxylic acid derivative.[1] Its structural features make it a valuable
building block in the synthesis of pharmaceuticals and agrochemicals. A thorough
understanding of its spectroscopic characteristics is essential for its identification, purity
assessment, and structural elucidation in research and development settings. This guide
provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 6-Fluoropicolinic acid, along with detailed experimental
protocols.

Molecular and Physical Properties

o |[UPAC Name: 6-Fluoropyridine-2-carboxylic acid

Synonyms: 6-Fluoropicolinic acid

Molecular Formula: CeHaFNO2[1]

Molecular Weight: 141.10 g/mol [1]

Melting Point: 139-143 °C

Appearance: White crystalline powder[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the expected chemical shifts for 6-Fluoropicolinic
acid based on data from analogous compounds and established principles of NMR
spectroscopy.

'H NMR Data (Predicted)

The *H NMR spectrum is expected to show signals for the three aromatic protons on the
pyridine ring and a broad singlet for the carboxylic acid proton.

Chemical Shift () L Coupling Constant .
Multiplicity Assignment

(ppm) (9) (Hz)

~8.1-8.3 d ~8.0 H-4

~7.8-8.0 t ~7.8 H-5

~7.4-7.6 d ~7.6 H-3

>10 brs - -COOH

Note: The exact chemical shifts can be influenced by the solvent and concentration. The
carboxylic acid proton is often broad and may exchange with D20.[2]

3C NMR Data (Predicted)

The 3C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in
the molecule.
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Chemical Shift (8) (ppm)

Assignment

~165-170 C=0 (Carboxylic Acid)
~160-165 (d, LJCF) C-6
~148-152 C-2
~140-145 (d, 3JCF) C-4
~125-130 (d, 3JCF) C-5
~110-115 (d, 2JCF) C-3

Note: The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large one-

bond coupling constant (*JCF). Other carbons will show smaller couplings to fluorine.[3]

Experimental Protocol for NMR Spectroscopy

A sample of 6-Fluoropicolinic acid (5-10 mg) is dissolved in 0.5-0.7 mL of a suitable

deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-ds) or deuterated chloroform
(CDCIs), in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) can be

added as an internal standard (6 0.00).[4]

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.[4]

e 1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a

relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

e 13C NMR Acquisition: The 13C NMR spectrum is typically acquired with proton decoupling to

simplify the spectrum to single lines for each carbon. A larger number of scans is usually

required compared to *H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Fluoropicolinic acid is expected to show characteristic absorptions for the
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carboxylic acid group and the fluorinated aromatic ring.

IR Absorption Data (Predicted)

Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

1710-1760 Strong C=0 stretch (Carboxylic acid)

1580-1610 Medium C=C and C=N stretching
(Aromatic ring)

1200-1300 Strong C-O stretch (Carboxylic acid)

1000-1100 Strong C-F stretch

800-900 Medium-Strong C-H out-of-plane bending

Note: The broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic
acid.[3]

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet.
A small amount of the sample is ground with dry KBr powder and pressed into a thin,
transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total
Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.

o Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.
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Mass Spectrometry Data (Predicted)

e Molecular lon (M*): m/z = 141.02 (calculated for CeHaFNO2+)[1][5]
e Major Fragment lons (Predicted):
o m/z =124: Loss of OH (M* - 17)
o m/z = 96: Loss of COOH (M* - 45)
o m/z = 69: Corresponding to the fluoropyridyl cation after loss of COOH and HCN.

Note: The fragmentation pattern can be influenced by the ionization technique used.[6]

Experimental Protocol for Mass Spectrometry

e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or
electron ionization (EIl) source can be used.

o Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid
chromatography (LC-MS).

o Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a
suitable mass range (e.g., m/z 50-300). High-resolution mass spectrometry (HRMS) can be
used to confirm the elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 6-Fluoropicolinic acid.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/role-6-fluoropicolinic-acid-advanced-chemical-manufacturing-fq
https://pubchem.ncbi.nlm.nih.gov/compound/242819
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.benchchem.com/product/b1296142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Spectroscopic Analysis of 6-Fluoropicolinic Acid
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Caption: General workflow for the spectroscopic analysis of 6-Fluoropicolinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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